molecular formula C21H20N2O2 B2914343 {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 878688-67-6

{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol

Cat. No.: B2914343
CAS No.: 878688-67-6
M. Wt: 332.403
InChI Key: GSTFNHPQJLZTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a naphthalene ring, a benzodiazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets. For instance, it has been shown to target the cytochrome bc1 oxidase of the electron transport chain in Mycobacterium tuberculosis, leading to the inhibition of bacterial respiration . This compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol is unique due to its combination of the naphthalene ring, benzimidazole ring, and methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-15-21-22-19-8-3-4-9-20(19)23(21)12-5-13-25-18-11-10-16-6-1-2-7-17(16)14-18/h1-4,6-11,14,24H,5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTFNHPQJLZTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=CC=CC=C4N=C3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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